molecular formula C10H10O4 B14838995 (3-Formyl-5-methoxyphenyl)acetic acid

(3-Formyl-5-methoxyphenyl)acetic acid

Cat. No.: B14838995
M. Wt: 194.18 g/mol
InChI Key: ZBMZZFLTRCZJKY-UHFFFAOYSA-N
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Description

(3-Formyl-5-methoxyphenyl)acetic acid is an organic compound with a unique structure that includes a formyl group, a methoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-methoxyphenyl)acetic acid typically involves the formylation of 5-methoxyphenylacetic acid. One common method is the Vilsmeier-Haack reaction, where 5-methoxyphenylacetic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-Formyl-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: (3-Carboxy-5-methoxyphenyl)acetic acid.

    Reduction: (3-Hydroxymethyl-5-methoxyphenyl)acetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

(3-Formyl-5-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Formyl-5-methoxyphenyl)acetic acid depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes that recognize formyl or methoxy groups, leading to various biochemical effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, which can alter the compound’s activity and function.

Comparison with Similar Compounds

    (3-Formyl-4-methoxyphenyl)acetic acid: Similar structure but with the methoxy group in a different position.

    (3-Formyl-5-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3-Formyl-5-methoxybenzoic acid): Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.

Uniqueness: (3-Formyl-5-methoxyphenyl)acetic acid is unique due to the specific positioning of the formyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(3-formyl-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C10H10O4/c1-14-9-3-7(5-10(12)13)2-8(4-9)6-11/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

ZBMZZFLTRCZJKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=O)CC(=O)O

Origin of Product

United States

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